molecular formula C10H14O3 B14452693 4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one CAS No. 73010-54-5

4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one

Cat. No.: B14452693
CAS No.: 73010-54-5
M. Wt: 182.22 g/mol
InChI Key: XXWYNKUMWPXSNT-UHFFFAOYSA-N
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Description

4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one is an organic compound that belongs to the class of quinomethanes. These compounds are characterized by their cyclohexadienone structure, which is derived from quinones by replacing one or both of the quinone oxygens with methylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one involves the photooxygenation of eugenol in the presence of tetraphenylporphyrin as a singlet oxygen sensitizer . Another method includes the reaction of 2,6-di-tert-butylphenol with 4-methoxybenzaldehyde in toluene, followed by the addition of piperidine and acetic anhydride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: The major product is typically a more oxidized form of the original compound.

    Substitution: The major product is a brominated derivative of the original compound.

Mechanism of Action

The mechanism of action of 4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways. The compound can act as a radical initiator or participate in electron transfer reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern and the presence of both methoxy and isopropoxy groups. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

73010-54-5

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

4-methoxy-4-propan-2-yloxycyclohexa-2,5-dien-1-one

InChI

InChI=1S/C10H14O3/c1-8(2)13-10(12-3)6-4-9(11)5-7-10/h4-8H,1-3H3

InChI Key

XXWYNKUMWPXSNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1(C=CC(=O)C=C1)OC

Origin of Product

United States

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